1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid
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Description
1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23g/mol. The purity is usually 95%.
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Biological Activity
1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, antibacterial, and antiviral properties, supported by empirical data and case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C12H12N4O3
- Molecular Structure : The compound features a nitro group (-NO2) and a carboxylic acid group (-COOH), which contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study by Tewari et al. (2014) demonstrated that similar compounds inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for these compounds ranged from 3.8 to 1.2 nM for COX inhibition, suggesting potent anti-inflammatory effects .
Compound | Activity Type | IC50 Value |
---|---|---|
This compound | Anti-inflammatory | TBD |
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | COX Inhibition | 3.8 nM |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a series of pyrazole carboxamides showed promising antiproliferative activity against various cancer cell lines. The compound exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating strong growth inhibition .
Table summarizing anticancer activities:
Compound | Cancer Cell Line | IC50 Value |
---|---|---|
This compound | MCF-7 | 0.08 µM |
Other Pyrazole Derivatives | Various | Varies |
Antibacterial Activity
The antibacterial efficacy of pyrazoles has also been evaluated. A study highlighted that certain pyrazole derivatives displayed significant activity against gram-positive and gram-negative bacteria. Specifically, compounds with nitro substituents were found to enhance antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
Case Study 1: In Vivo Evaluation
A recent in vivo study assessed the anti-inflammatory effects of a closely related pyrazole derivative in a rat model of arthritis. The results indicated a marked reduction in paw edema and inflammatory markers in treated groups compared to controls .
Case Study 2: Anticancer Mechanism
In vitro studies have shown that the anticancer mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation was also noted, reinforcing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)7-14-10(12(16)17)6-11(13-14)15(18)19/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWYIEFDAZKWCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.